molecular formula C23H24N2O4 B4522463 1-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}piperidine-4-carboxylic acid

1-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}piperidine-4-carboxylic acid

Cat. No.: B4522463
M. Wt: 392.4 g/mol
InChI Key: BJLGISCMYRDYHR-UHFFFAOYSA-N
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Description

1-{[6-(Benzyloxy)-1H-indol-1-yl]acetyl}piperidine-4-carboxylic acid is a piperidine-carboxylic acid derivative featuring an indole scaffold substituted with a benzyloxy group at position 4. The compound’s structure integrates a piperidine ring (with a carboxylic acid at position 4) and an acetyl-linked indole moiety.

Properties

IUPAC Name

1-[2-(6-phenylmethoxyindol-1-yl)acetyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4/c26-22(24-11-9-19(10-12-24)23(27)28)15-25-13-8-18-6-7-20(14-21(18)25)29-16-17-4-2-1-3-5-17/h1-8,13-14,19H,9-12,15-16H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJLGISCMYRDYHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)CN2C=CC3=C2C=C(C=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}piperidine-4-carboxylic acid typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored for its mild reaction conditions and functional group tolerance .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions: 1-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety may yield various oxidized derivatives, while reduction can lead to the formation of reduced indole compounds.

Scientific Research Applications

1-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}piperidine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.

    Biology: The compound’s indole moiety is significant in biological systems, making it a useful tool in biochemical studies.

    Medicine: Indole derivatives are known for their pharmacological properties, and this compound may have potential therapeutic applications.

    Industry: It can be used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is best contextualized against analogous piperidine-indole derivatives and related scaffolds. Below is a detailed comparison based on substituent variations, biological activity, and physicochemical properties:

Table 1: Key Structural and Functional Comparisons

Compound Name Key Structural Features Biological Activity Unique Properties
1-{[6-(Benzyloxy)-1H-indol-1-yl]acetyl}piperidine-4-carboxylic acid Benzyloxy-substituted indole, acetyl linker, piperidine-4-carboxylic acid Hypothesized: Enhanced lipophilicity for membrane penetration; potential CNS or kinase inhibition Benzyloxy group may improve metabolic stability; indole enables π-π interactions
1-[(5-Chloro-1H-indol-1-yl)acetyl]piperidine-4-carboxamide () Chloro-substituted indole, carboxamide terminus Enhanced cytotoxicity due to halogen’s electron-withdrawing effects Chlorine increases binding affinity to hydrophobic pockets
1-[2-(1H-Indol-5-yloxy)ethyl]piperidine-4-carboxylic acid () Ethyloxy linker, indole-5-yloxy substituent Moderate enzyme inhibition (e.g., kinases) Flexible linker may reduce steric hindrance
1-(2-Nitrobenzoyl)piperidine-4-carboxylic acid () Nitrobenzoyl group, no indole Varied activity based on nitro group position Nitro group introduces strong electronic effects, altering reactivity
1-Benzyl-4-hydroxypiperidine-4-carboxylic acid () Hydroxyl group at piperidine-4-position Limited CNS activity due to polarity Hydroxyl group enhances solubility but reduces blood-brain barrier penetration

Key Findings from Comparisons

Substituent Effects: Benzyloxy vs. Acetyl vs. Ethyloxy Linkers: The acetyl linker in the target compound may confer rigidity, favoring selective target binding, whereas ethyloxy linkers () provide flexibility, which could enhance entropy-driven interactions .

Biological Activity :

  • Indole-containing derivatives (e.g., ) show activity in enzyme inhibition and cytotoxicity, suggesting the target compound may share similar mechanisms .
  • Piperidine-4-carboxylic acid derivatives lacking indole (e.g., ) exhibit reduced CNS activity, underscoring the indole’s role in target engagement .

Physicochemical Properties: The carboxylic acid group in the target compound enhances solubility compared to ester or amide analogs (e.g., methyl ester in ), which may influence pharmacokinetics .

Biological Activity

1-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}piperidine-4-carboxylic acid is a complex organic compound featuring an indole moiety combined with a piperidine ring. Its molecular formula is C23H24N2O4C_{23}H_{24}N_{2}O_{4}, and it has garnered attention for its potential biological activities, particularly in the field of anticancer research. This article summarizes the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC23H24N2O4C_{23}H_{24}N_{2}O_{4}
Molecular Weight392.448 g/mol
Density1.3 g/cm³
Boiling Point656.4 °C at 760 mmHg
LogP3.53

Synthesis

The synthesis of This compound typically involves multi-step organic synthesis techniques. The key steps include:

  • Formation of the Indole Derivative : Starting from appropriate indole precursors.
  • Acetylation : Introducing the acetyl group to the indole nitrogen.
  • Piperidine Ring Formation : Synthesizing the piperidine component and linking it to the indole derivative.
  • Final Modifications : Ensuring high yield and purity through purification techniques such as recrystallization.

The proposed mechanism of action for this compound primarily involves its interaction with biological targets that regulate cancer cell proliferation. The indole structure is known to modulate several signaling pathways, particularly those related to apoptosis and cell cycle regulation. The following pathways have been identified:

  • Apoptosis Induction : Promoting programmed cell death in cancer cells.
  • Cell Cycle Arrest : Inhibiting progression through the cell cycle, leading to reduced cell proliferation.

Anticancer Properties

Preliminary studies indicate that This compound exhibits antiproliferative effects against various cancer cell lines, including:

  • Breast Cancer
  • Ovarian Cancer
  • Lung Cancer

In vitro studies have shown that this compound can significantly inhibit the growth of cancer cells, suggesting its potential as an anticancer agent .

Case Studies

  • Study on Ovarian Cancer Xenografts :
    • A study demonstrated that derivatives similar to this compound exhibited potent efficacy against ovarian cancer xenografts in nude mice, achieving tumor growth suppression rates of up to 100% .
  • Antimicrobial Activity Screening :
    • Related compounds with similar structures were evaluated for antimicrobial activity, showing effectiveness against pathogens like Pseudomonas aeruginosa and Staphylococcus aureus, which highlights the broader pharmacological potential of indole derivatives .

Q & A

Q. What synthetic strategies are recommended for synthesizing 1-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}piperidine-4-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling the benzyloxy-indole moiety to the piperidine-carboxylic acid backbone via an acetyl linker. Key steps include:
  • Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to protect reactive sites on the piperidine ring during coupling .
  • Catalyst Optimization : Employ peptide coupling reagents like HATU or DCC for efficient amide bond formation. Monitor reaction progress via TLC or HPLC .
  • Yield Enhancement : Vary solvent polarity (e.g., DMF vs. THF) and temperature (room temp vs. reflux) to maximize product formation. Purification via column chromatography with gradient elution (e.g., 5–20% MeOH in DCM) is critical .

Q. Which analytical techniques are essential for confirming the compound’s structural integrity and purity?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., benzyloxy group at indole C6, acetyl linker integration) .
  • Mass Spectrometry (HRMS/ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and rule out side products .
  • HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns (λ = 254 nm) .
  • X-ray Crystallography (if crystalline): Resolve stereochemical ambiguities in the piperidine ring .

Q. How should researchers design preliminary biological assays to evaluate therapeutic potential?

  • Methodological Answer :
  • Target Selection : Prioritize targets based on structural analogs (e.g., FGFR4 inhibition for indole-piperidine derivatives ).
  • In Vitro Assays :
  • Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays to measure FGFR4 activity .
  • Cell Viability : Screen against cancer cell lines (e.g., HepG2 for liver cancer) via MTT assays at 1–100 µM concentrations .
  • Positive Controls : Include known inhibitors (e.g., BLU9931 for FGFR4) to benchmark activity .

Advanced Research Questions

Q. What strategies can establish structure-activity relationships (SAR) for modifications on the benzyloxy-indole moiety?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs with halogens, electron-donating/withdrawing groups, or heterocycles at the benzyloxy position. Assess impact on FGFR4 binding via IC₅₀ shifts .
  • Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen bonds (e.g., carboxylic acid with FGFR4 Arg228) .
  • Data Correlation : Plot logP vs. activity to optimize lipophilicity for membrane permeability .

Q. How can computational modeling predict target interactions and guide experimental validation?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Glide to simulate binding to FGFR4 (PDB: 4UXQ). Prioritize poses with the acetyl linker in a solvent-exposed region .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability (e.g., RMSD < 2 Å) .
  • Free Energy Calculations : Apply MM-GBSA to rank analog binding affinities .

Q. What methods resolve contradictions between in vitro and in vivo efficacy data?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and bioavailability in rodent models. Low oral absorption may explain in vivo–in vitro discrepancies .
  • Metabolite Identification : Use LC-MS/MS to detect hepatic oxidation of the benzyloxy group, which may reduce activity .
  • Dose Escalation Studies : Test higher doses in xenograft models if toxicity permits .

Q. What approaches assess the compound’s stability under experimental conditions?

  • Methodological Answer :
  • Forced Degradation : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions. Monitor degradation via HPLC .
  • Thermal Stability : Use DSC/TGA to determine melting points and decomposition temperatures .
  • Solution Stability : Store in PBS (pH 7.4) at 4°C/25°C and measure concentration loss over 72 hours .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}piperidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}piperidine-4-carboxylic acid

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